(4-Bromophenyl)methanesulfonamide

Description

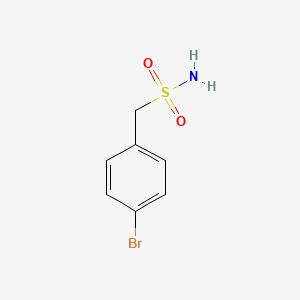

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAULCQIJRMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476002 | |

| Record name | (4-bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64732-38-3 | |

| Record name | (4-bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Direct Synthesis of (4-Bromophenyl)methanesulfonamide

The direct formation of this compound is typically achieved through sulfonylation reactions or by utilizing specific precursor molecules.

Sulfonylation Reactions

A primary and widely used method for synthesizing this compound is the reaction between 4-bromoaniline (B143363) and methanesulfonyl chloride. cymitquimica.com This reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which acts to neutralize the hydrochloric acid formed as a byproduct. cymitquimica.commdpi.com The selection of an appropriate solvent, like dry dichloromethane, is important to facilitate the reaction. mdpi.com This approach is noted for its efficiency and ability to produce the sulfonamide in high yields.

Precursor-Based Synthetic Routes

An alternative strategy for synthesis involves using precursor compounds that already incorporate the necessary sulfonyl group. For example, (4-bromophenyl)sulfonyl chloride can be reacted with an ammonia (B1221849) source or a primary amine to form the desired sulfonamide. This route is advantageous when the sulfonyl chloride precursor is readily available commercially or can be easily prepared.

Another precursor-based approach starts from 4-bromobenzenethiol. This method involves the oxidation of the thiol to generate the corresponding sulfonyl chloride, which is then subjected to amination to yield this compound. This pathway introduces the sulfur-containing functional group early in the synthetic sequence.

Synthesis of this compound Derivatives and Analogs

The this compound structure offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives. These modifications can be made to the phenyl ring, the sulfonamide nitrogen, or the methylsulfonyl group.

Functionalization of the Phenyl Ring

The bromine atom on the phenyl ring is a key functional group that enables various cross-coupling reactions, significantly diversifying the core structure. The Suzuki-Miyaura cross-coupling reaction is a powerful tool used to introduce a variety of aryl and heteroaryl groups by reacting the bromo-compound with different arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netmdpi.comnih.govorganic-chemistry.orgsemanticscholar.org This reaction is versatile, tolerating a wide range of functional groups on the coupling partners. researchgate.net

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes, can be employed to install alkynyl and alkenyl groups, respectively, on the phenyl ring. These reactions expand the library of accessible derivatives from the this compound scaffold.

Table 1: Examples of Phenyl Ring Functionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted derivatives |

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is another site amenable to functionalization. N-alkylation can be achieved by reacting the sulfonamide with various alkyl halides in the presence of a base, leading to the formation of N-alkylated derivatives. rsc.orgorganic-chemistry.org This allows for the introduction of a wide range of alkyl groups, including those that are linear, branched, or cyclic.

Similarly, N-acylation can be performed using acyl chlorides or anhydrides to produce N-acylsulfonamides. These derivatives can exhibit different chemical and physical properties compared to the parent compound.

Table 2: Examples of Sulfonamide Nitrogen Modifications

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base | N-Alkylsulfonamides |

| N-Arylation | Aryl halide, Cu or Pd catalyst, base | N-Arylsulfonamides |

| N-Acylation | Acyl chloride or anhydride, base | N-Acylsulfonamides |

| Michael Addition | α,β-Unsaturated carbonyl compound, base | β-Amino carbonyl sulfonamides |

Diversification of the Methylsulfonyl Moiety

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| methanesulfonyl chloride |

| (4-bromophenyl)sulfonyl chloride |

| 4-bromobenzenethiol |

| ethanesulfonyl chloride |

| benzenesulfonyl chloride |

| N-(4-bromophenyl)ethanesulfonamide |

| N-(4-bromophenyl)benzenesulfonamide |

| triethylamine |

| dichloromethane |

Advanced Synthetic Techniques

Conventional methods for the synthesis of sulfonamides often involve the reaction of an amine with a sulfonyl chloride in the presence of a base. However, these methods can be slow and may require harsh reaction conditions. To overcome these limitations, advanced synthetic techniques such as microwave-assisted synthesis, ultrasound-assisted N-sulfonylation, and various catalytic approaches have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netajgreenchem.comwjpps.comscholarsresearchlibrary.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. pensoft.net In the context of sulfonamide synthesis, microwave heating has been successfully employed to drive the reaction between amines and sulfonylating agents. nih.govresearchgate.net

A representative reaction would involve the microwave irradiation of 4-bromoaniline with methanesulfonyl chloride or an activated form of methanesulfonic acid. The significant reduction in reaction time, from hours to minutes, is a key advantage of this technique. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Sulfonamide Synthesis

| Reactants | Activating Agent | Solvent | Microwave Power | Temperature | Time | Yield |

| Aryl Amine, Sulfonic Acid | TCT | Acetone/Water | 100-300 W | 50-80 °C | 10-20 min | High |

This table presents representative data for the microwave-assisted synthesis of aryl sulfonamides. TCT (2,4,6-trichloro- researchgate.netnih.govnih.gov-triazine) is a common activating agent. organic-chemistry.org

Ultrasound-Assisted N-Sulfonylation Methods

Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netijsssr.comnih.govorganic-chemistry.org This technique can lead to enhanced reaction rates and yields under milder conditions compared to conventional methods. nih.gov The application of ultrasound has been shown to be effective in the N-sulfonylation of amines to produce sulfonamides. niscpr.res.inresearchgate.net

The synthesis of aryl sulfonamides has been successfully achieved through the ultrasound-assisted condensation of aryl sulfonyl chlorides with aryl amines in the presence of a catalyst. niscpr.res.inresearchgate.net The use of ultrasound can significantly improve the efficiency of the reaction, often in greener solvents like water or ethanol. researchgate.netnih.gov For the synthesis of this compound, this would involve the sonication of a mixture of 4-bromoaniline and methanesulfonyl chloride. The mechanical effects of ultrasound, such as increased mass transfer and surface activation of catalysts, contribute to the accelerated reaction rates. organic-chemistry.org

Table 2: Comparison of Conventional and Ultrasound-Assisted Sulfonamide Synthesis

| Method | Catalyst | Solvent | Temperature | Time | Yield |

| Conventional | None | Organic Solvent | Reflux | Several Hours | Moderate |

| Ultrasound | Lewis Acid/Solid Support | Ethanol/Water | Room Temp - 50°C | 30-60 min | High |

This table provides a general comparison, with specific conditions varying based on the substrates and catalyst used. The data indicates the typical advantages of ultrasound-assisted methods. niscpr.res.inresearchgate.net

Catalytic Approaches in Synthesis

Catalytic methods for the synthesis of sulfonamides are highly sought after as they can offer milder reaction conditions, greater functional group tolerance, and improved atom economy. nih.govnih.govacs.org Both palladium and copper-based catalytic systems have been developed for the formation of the crucial C-N or S-N bonds in sulfonamides.

Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of N-aryl sulfonamides. nih.gov These methods often involve the coupling of an aryl halide or boronic acid with a sulfonamide or a source of the sulfonyl group. While traditionally used for C-C bond formation, variations of these methods can be applied to C-N bond formation.

More recently, copper-catalyzed methods have gained prominence for the synthesis of aryl sulfonamides. acs.org These reactions can proceed via the coupling of anilines with sodium sulfinates. acs.org This approach is advantageous as it uses stable and readily available starting materials. For the synthesis of this compound, a potential route could involve the copper-catalyzed reaction of 4-bromoaniline with sodium methanesulfinate. These reactions often proceed via a radical pathway. acs.org

Table 3: Catalytic Systems for Aryl Sulfonamide Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Advantage |

| Palladium Complex | Aryl Halide | Sulfonamide | Organic | Broad Substrate Scope |

| Copper Salt (e.g., CuI) | Aniline (B41778) | Sodium Sulfinate | Green Solvents | Use of Stable Reagents |

This table summarizes common catalytic approaches for the synthesis of aryl sulfonamides. nih.govacs.org

Reaction Mechanism Studies in Organic Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method. For the synthesis of this compound, particularly through modern catalytic approaches, mechanistic studies have pointed towards the involvement of radical intermediates.

In the context of photoredox-catalyzed sulfonylation of anilines, a plausible mechanism involves the initial oxidation of the aniline to a radical cation by an excited-state photocatalyst. rsc.orgrsc.orgnih.gov Simultaneously, a sulfinate salt can be oxidized to a sulfonyl radical. rsc.org The coupling of the aniline radical cation and the sulfonyl radical, followed by deprotonation, leads to the formation of the sulfonamide product. rsc.org

Similarly, in copper-catalyzed reactions between anilines and sodium sulfinates, a proposed mechanism involves the formation of an anilinium radical and a sulfonyl radical through the action of the copper catalyst and an oxidant. acs.org These radicals then couple to form the desired sulfonamide. The involvement of a free radical pathway is often supported by experiments where the reaction is inhibited by radical scavengers. mdpi.com

The direct sulfonylation of anilines mediated by visible light also proceeds through a radical mechanism, where the aniline is oxidized to a radical cation, which then reacts with a sulfonyl radical generated from a sulfinate salt. rsc.orgrsc.orgnih.govnih.gov

Therefore, for the synthesis of this compound from 4-bromoaniline, a likely mechanistic pathway under these advanced conditions involves the generation of a 4-bromoaniline radical cation and a methanesulfonyl radical, which then combine to form the final product.

Structural Elucidation and Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides critical information regarding the functional groups, connectivity, and electronic environment of the atoms within the (4-Bromophenyl)methanesulfonamide molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The infrared spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The prominent peaks observed in the FT-IR spectrum confirm the presence of the sulfonamide and the substituted aromatic ring. The N-H stretching vibration of the sulfonamide group typically appears as a distinct band. The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The C-Br stretching vibration is also observable in the fingerprint region of the spectrum.

Table 1: FT-IR Spectral Data for this compound and Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400 | Indicates the presence of the amine group in the sulfonamide. researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | Corresponds to the carbon-hydrogen bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2953 | Represents the methyl group attached to the sulfonyl moiety. researchgate.net |

| S=O Asymmetric Stretch | 1350-1300 | A strong absorption characteristic of the sulfonyl group. researchgate.net |

| S=O Symmetric Stretch | 1180-1160 | Another strong absorption for the sulfonyl group. researchgate.net |

| C=C Stretch (Aromatic) | 1600-1450 | Indicates the carbon-carbon double bonds within the benzene (B151609) ring. |

| C-N Stretch | 1300-1200 | Stretching vibration of the carbon-nitrogen bond. |

| C-S Stretch | 800-700 | Corresponds to the carbon-sulfur bond. researchgate.net |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the different types of protons. The aromatic protons on the para-substituted benzene ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.0-7.6 ppm. A singlet corresponding to the proton of the sulfonamide (NH) group is also observed, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons attached to the sulfonyl group appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the bromophenyl ring typically resonate in the δ 115-140 ppm region. The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the nitrogen (C-N) can be distinguished based on their chemical shifts and substitution effects. The methyl carbon of the methanesulfonamide (B31651) group appears as a signal in the upfield region of the spectrum. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of the proton and carbon signals. COSY spectra would show correlations between the coupled aromatic protons, while HSQC spectra would correlate the proton signals with their directly attached carbon atoms. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | |---|---|---|---| | Aromatic Protons | ~7.5 | Doublet | Protons ortho to the -NHSO₂CH₃ group | | Aromatic Protons | ~7.2 | Doublet | Protons ortho to the -Br group | | NH Proton | Variable | Singlet | Sulfonamide N-H | | Methyl Protons | ~2.9 | Singlet | -SO₂CH₃ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | Aromatic Carbon | ~138 | C-NHSO₂CH₃ | | Aromatic Carbons | ~132 | CH carbons ortho to -Br | | Aromatic Carbons | ~122 | CH carbons ortho to -NHSO₂CH₃ | | Aromatic Carbon | ~118 | C-Br | | Methyl Carbon | ~40 | -SO₂CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily determined by the bromophenyl chromophore. The benzene ring exhibits characteristic π → π* transitions. The presence of substituents like the bromo and methanesulfonamide groups can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε). Typically, substituted benzenes show a primary band around 200 nm and a secondary band around 260 nm. up.ac.za

Table 3: Typical UV-Vis Absorption Data for Substituted Benzenes

| Transition | Approximate λmax (nm) |

|---|---|

| π → π* (Primary Band) | ~210 |

Note: The exact λmax values depend on the solvent used for the analysis.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. In the mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 1:1. The high-resolution mass spectrum can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₇H₈BrNO₂S. uni.lu

Common fragmentation patterns for sulfonamides involve the cleavage of the S-N and C-S bonds, leading to characteristic fragment ions that further support the proposed structure.

Table 4: Key Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [C₇H₈⁷⁹BrNO₂S]⁺ | ~249 | Molecular Ion (M⁺) |

| [C₇H₈⁸¹BrNO₂S]⁺ | ~251 | Molecular Ion (M+2)⁺ |

| [C₆H₄⁷⁹BrN]⁺ | ~170 | Loss of -SO₂CH₃ |

| [C₆H₄⁸¹BrN]⁺ | ~172 | Loss of -SO₂CH₃ |

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of compounds related to this compound has been performed to elucidate their molecular and supramolecular structures. nih.govresearchgate.net These studies reveal that the molecule adopts a specific conformation in the solid state. The geometry around the sulfur atom is typically tetrahedral.

A significant feature observed in the crystal structures of such sulfonamides is the formation of intermolecular hydrogen bonds. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors. These N-H···O hydrogen bonds often link the molecules into chains or more complex three-dimensional networks, which stabilize the crystal packing. researchgate.net The bond lengths and angles determined from X-ray diffraction are consistent with the values expected for the constituent functional groups.

Table 5: Illustrative Crystallographic Data for a Related Sulfonamide Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.9 |

| b (Å) | ~5.5 |

| c (Å) | ~27.9 |

| β (°) | ~102.4 |

| Volume (ų) | ~2239 |

Note: This data is for a related bromophenyl-containing structure, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, and serves as an illustration of typical crystallographic parameters. cardiff.ac.uk

Crystal Packing and Supramolecular Architecture

While a specific crystallographic study for this compound is not publicly available, the packing arrangements in closely related sulfonamide structures are well-documented. Typically, the N-H···O=S hydrogen bonds lead to the formation of one-dimensional chains or two-dimensional sheets. nih.govdtic.mil The bromophenyl groups in this compound would likely be oriented to accommodate these primary hydrogen-bonding interactions, with further stabilization of the crystal lattice achieved through weaker interactions. The interplay between strong hydrogen bonds and other intermolecular forces, such as halogen bonding and van der Waals forces, ultimately determines the final three-dimensional packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)

A detailed analysis of the intermolecular interactions is crucial for understanding the stability and properties of the crystalline solid.

Hydrogen Bonding: The primary intermolecular interaction expected to govern the crystal structure of this compound is the hydrogen bond between the sulfonamide N-H group and the sulfonyl oxygen atoms (N-H···O=S). Studies on a wide range of sulfonamides have shown that these interactions are a recurring and dominant motif. nih.gov The amino protons generally show a preference for bonding to sulfonyl oxygens, which can lead to the formation of chains as a predominant hydrogen-bond pattern. nih.gov

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. capes.gov.br In the solid state of this compound, the bromine atom could potentially form halogen bonds with the sulfonyl oxygen atoms or the nitrogen atom of a neighboring molecule (Br···O or Br···N). mdpi.com The strength and geometric preference of these interactions can significantly influence the crystal packing. Competition between hydrogen and halogen bonding is a known phenomenon that can lead to diverse supramolecular assemblies.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H | O=S | Formation of primary structural motifs like chains and sheets. nih.gov |

| Halogen Bonding | C-Br | O=S or N | Directional interactions that can influence molecular orientation and packing. capes.gov.brmdpi.com |

| π-Stacking | Phenyl Ring | Phenyl Ring | Contributes to the stabilization of the crystal lattice through aromatic interactions. |

| Van der Waals Forces | All atoms | All atoms | Non-specific attractive forces that contribute to the overall cohesive energy of the crystal. |

Molecular Conformation and Geometry Investigations

The molecular conformation of this compound is determined by the spatial arrangement of its constituent atoms, including the rotational freedom around its single bonds. The key conformational parameters are the torsion angles involving the S-N bond and the S-C bond.

The geometry around the sulfur atom in the sulfonamide group is expected to be approximately tetrahedral. The conformation of the N-H bond relative to the S=O bonds is a critical feature. Based on studies of related sulfonamides, the molecule is likely to adopt a conformation where the N-H bond is staggered with respect to the S=O bonds to minimize steric hindrance.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | chemscene.com |

| Molecular Weight | 250.11 g/mol | chemscene.com |

| Melting Point | 137-141 °C | sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | chemscene.com |

| Number of Rotatable Bonds | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

Biological Activity Profiling and Mechanistic Investigations

Enzyme Inhibition Studies

The inhibitory potential of (4-Bromophenyl)methanesulfonamide and structurally related compounds has been evaluated against several key enzymes implicated in a range of diseases.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain. nih.gov The development of selective COX-2 inhibitors has been a major focus of research to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The general structure of selective COX-2 inhibitors often includes a central ring system with specific substituents that allow for selective binding to the larger active site of COX-2 compared to COX-1. acs.org

While direct inhibitory data for this compound against COX-2 is not extensively documented in publicly available literature, the broader class of methanesulfonamide (B31651) derivatives has been investigated for this purpose. For instance, a study on novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety demonstrated their potential as selective COX-2 inhibitors. nih.gov In another study, certain cyclic imides containing a 3-benzenesulfonamide fragment were identified as potent and selective COX-2 inhibitors. asm.org Research has also indicated that for some classes of COX-2 inhibitors, the substitution of a fluorine atom with a bromine atom on an aromatic ring can lead to less active derivatives. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound Class | Key Structural Feature | COX-2 Inhibition Finding | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | Methanesulfonamide moiety | Showed selective COX-2 inhibitory activity. | nih.gov |

| Cyclic Imides | 3-Benzenesulfonamide fragment | Potent and selective COX-2 inhibition observed. | asm.org |

| Substituted Aromatics | Bromo- substitution | Replacement of fluorine with bromine resulted in lower activity in some series. | nih.gov |

Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and some primitive eukaryotes. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. nih.gov As mammals obtain folate from their diet and lack DHPS, this enzyme is an attractive target for the development of antimicrobial agents. nih.gov

Sulfonamides, as a class of compounds, are well-established competitive inhibitors of DHPS. nih.gov They act as structural analogs of the natural substrate, para-aminobenzoic acid (pABA), and by binding to the enzyme's active site, they block the production of dihydropteroate, a precursor to folic acid. youtube.com This inhibition ultimately disrupts microbial growth and replication. nih.gov

Endothelin receptors, primarily ETA and ETB, are involved in a variety of physiological processes, including the regulation of vascular tone. nih.gov Antagonists of these receptors are used in the treatment of conditions such as pulmonary arterial hypertension. asm.org

There is no direct evidence in the reviewed literature to suggest that this compound itself is an endothelin receptor antagonist. However, more complex molecules incorporating the (4-bromophenyl) group have shown significant activity. For example, Macitentan, a potent dual ETA/ETB receptor antagonist, contains a 5-(4-bromophenyl)pyrimidine (B2776488) core. Research on biphenylsulfonamide endothelin antagonists has also highlighted the importance of specific substitutions on the phenyl rings for receptor affinity and selectivity. nih.gov Furthermore, studies on naphthalenesulfonamides have shown that specific heterocyclic substitutions can lead to potent and selective ETA receptor antagonists. nih.gov These findings suggest that while the simple this compound may not be a potent antagonist, the bromo-substituted phenylsulfonamide scaffold can be a key component in the design of more complex and effective endothelin receptor antagonists.

The enzyme 2-methylerythritol (B1207437) 2,4-cyclodiphosphate synthase (IspF) is a key component of the non-mevalonate pathway for isoprenoid biosynthesis. univie.ac.at This pathway is essential in most bacteria, some parasites, and plants, but absent in humans, making IspF an attractive target for the development of novel anti-infective agents. univie.ac.atresearchgate.net

Research has identified aryl bis-sulfonamides as a promising class of IspF inhibitors. nih.govunivie.ac.at A significant finding in this area is the investigation of N,N′-(4,5-dibromo-1,2-phenylene)bis[1-(this compound)] , a compound that incorporates the this compound structure. nih.govresearchgate.netrsc.org Studies on the interaction of such aryl bis-sulfonamides with IspF from Arabidopsis thaliana have revealed a mixed competitive and non-competitive inhibition mechanism. nih.govrsc.org It is proposed that these inhibitors not only compete with the natural substrate for binding to the active site but also extract the essential Zn2+ cofactor from the enzyme, leading to its inactivation. nih.govrsc.org

Table 2: Inhibition of IspF by an Aryl Bis-sulfonamide Containing the this compound Moiety

| Compound | Target Enzyme | Proposed Mechanism of Inhibition | Reference |

|---|---|---|---|

| N,N′-(4,5-dibromo-1,2-phenylene)bis[1-(this compound)] | IspF from Arabidopsis thaliana | Mixed competitive and non-competitive; involves extraction of Zn2+ from the active site. | nih.govrsc.org |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

While the direct inhibitory activity of this compound against AChE and BChE has not been specifically reported, the broader class of sulfonamides has been investigated for this purpose. Several studies have explored sulfonamide-based compounds as potential cholinesterase inhibitors. For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties showed effective inhibition of BChE, with some compounds also demonstrating potent AChE inhibition. nih.gov Another study on novel sulfonamide-based carbamates identified several derivatives as selective and potent inhibitors of BChE. mdpi.com These findings suggest that the sulfonamide scaffold can be a valuable component in the design of cholinesterase inhibitors, although the specific contribution of the this compound structure remains to be elucidated.

Antimicrobial Activity Research

The potential of this compound and related compounds as antimicrobial agents has been an area of active investigation, driven by the well-established antibacterial properties of the sulfonamide class.

While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microorganisms is not widely available, studies on closely related compounds provide valuable insights. For example, N-(4-bromophenyl)furan-2-carboxamide , which shares the N-(4-bromophenyl) moiety, has been synthesized and evaluated for its antibacterial activity against several clinically important drug-resistant bacteria. nih.govnih.gov This compound demonstrated notable efficacy, particularly against carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Enterobacter cloacae (CREC), carbapenem-resistant Klebsiella pneumoniae (CRKP), and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, a study on novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which contain a (4-bromophenyl)sulfonyl group, reported moderate antimicrobial activity for one of the compounds against Staphylococcus aureus. nih.gov The majority of the tested compounds in that study, however, showed MIC values of 500 µg/mL or higher. nih.gov

Table 3: Antimicrobial Activity of a Structurally Related Compound: N-(4-bromophenyl)furan-2-carboxamide

| Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|

| Carbapenem-resistant Acinetobacter baumannii (CRAB) | 6.25 | 12.5 | nih.gov |

| Carbapenem-resistant Enterobacter cloacae (CREC) | 6.25 | 12.5 | nih.gov |

| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 6.25 | 12.5 | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | 25 | nih.gov |

Antibacterial Spectrum Analysis (Gram-positive, Gram-negative)

While the broader class of sulfonamides is historically recognized for its antimicrobial properties, specific studies detailing the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria are not extensively documented in publicly available research. The general mechanism for sulfonamide antibacterials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. However, dedicated investigations to quantify the minimum inhibitory concentration (MIC) or the specific spectrum of activity for this compound are not readily found in the scientific literature.

Antifungal Activity Studies

Similar to its antibacterial profile, direct research evaluating the antifungal activity of this compound is limited. The exploration of its efficacy against common fungal pathogens such as Candida or Aspergillus species has not been a primary focus of published studies, and therefore, no definitive data on its antifungal spectrum or potency is available.

Anticancer and Cytotoxic Effects on Various Cell Lines

The role of this compound in oncology research appears to be primarily as a precursor or building block for the synthesis of novel cytotoxic and anti-mitotic compounds. Patents have cited it as a related compound in the development of new anticancer agents. However, comprehensive studies reporting direct cytotoxic effects or specific IC50 values for this compound against a panel of human cancer cell lines have not been published. Therefore, its profile as a cytotoxic agent in its own right remains uncharacterized.

Antioxidant Activity Evaluation

There is currently no available scientific data from studies evaluating the antioxidant capacity of this compound. Standard assays used to determine antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound.

Investigations into Specific Molecular Target Interactions

Receptor Binding Affinity Studies

While direct receptor binding affinity studies for this compound are not detailed in the literature, its use as a foundational structure in the development of specific enzyme inhibitors provides indirect insight into its interaction with molecular targets. Research efforts have utilized this compound as a starting material for synthesizing inhibitors aimed at specific enzymes, indicating the utility of its chemical scaffold in designing targeted molecular agents.

For instance, this compound has been employed in the synthesis of sulfonamide-based inhibitors targeting the enzyme IspF from Escherichia coli. IspF is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many pathogens. The use of this compound as a backbone for these inhibitors suggests that its structure is amenable to modification to achieve binding within the active site of such enzymes.

Furthermore, the compound has been documented as a chemical reactant in the preparation of inhibitors for Mitogen-Activated Protein Kinase Kinase 4 (MKK4). MKK4 is a protein kinase involved in cellular signaling pathways that can influence processes like cell death and regeneration. Its selection as a precursor in the synthesis of MKK4 inhibitors highlights the value of the this compound moiety in constructing molecules designed to interact with the ATP-binding site or allosteric sites of protein kinases. However, it is important to note that the binding affinity and inhibitory activity are characteristic of the final, more complex molecules, rather than this compound itself.

Interaction with Nucleic Acids

While direct binding studies on this compound and nucleic acids like DNA are not extensively detailed in the available literature, the broader class of sulfonamide compounds is well-understood to interfere with nucleic acid synthesis in microorganisms. nih.gov This interaction is typically indirect; sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). nih.govajchem-b.com PABA is a critical precursor for the enzymatic synthesis of folic acid in bacteria. ajchem-b.com

The enzyme dihydropteroate synthetase, which is essential for the production of folate, incorporates PABA during the synthesis of dihydrofolate and subsequently tetrahydrofolate. nih.gov These folate derivatives are indispensable for the synthesis of purines and pyrimidromes, the building blocks of DNA and RNA. By competitively inhibiting dihydropteroate synthetase, sulfonamides disrupt the folic acid pathway, thereby halting the production of essential precursors for nucleic acid synthesis, which ultimately inhibits bacterial growth and replication. nih.govajchem-b.com

Modulation of Neurotransmitter Systems by Structurally Related Compounds

Research into structurally related sulfonamide compounds has revealed their potential to modulate neurotransmitter systems. A notable example is the investigation of sulfonamides derived from carvacrol (B1668589) as inhibitors of acetylcholinesterase (AChE), a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

In one study, a series of carvacrol-derived sulfonamides demonstrated significant inhibitory activity against AChE. nih.gov All the synthesized sulfonamides were found to be more potent inhibitors of AChE than galantamine, a known medication used for Alzheimer's disease, though less potent than donepezil. nih.gov The binding of these sulfonamide inhibitors to the active site of AChE is primarily driven by hydrogen bonds and π–π stacking interactions. nih.gov These findings highlight the potential for the sulfonamide scaffold to be utilized in developing modulators of the cholinergic system. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Sulfonamide 1 | 1.56 ± 0.11 |

| Sulfonamide 2 | 1.45 ± 0.15 |

| Sulfonamide 3 (amine substitution) | 3.55 ± 0.10 |

| Sulfonamide 4 | 1.89 ± 0.08 |

| Sulfonamide 5 | 1.99 ± 0.09 |

| Galantamine (Reference) | 4.58 ± 0.12 |

Data sourced from a study on sulfonamides derived from carvacrol and their potential for treating Alzheimer's disease. nih.gov

Elucidation of Biological Mechanisms of Action

Disruption of Key Biological Pathways

The primary mechanism of action for the antibacterial effects of sulfonamides, including by extension this compound, involves the disruption of the folic acid synthesis pathway in prokaryotes. nih.gov This pathway is crucial for the survival and proliferation of many bacteria. Sulfonamides function as competitive antagonists of p-aminobenzoic acid (PABA). nih.govajchem-b.com

Due to the structural similarity between the sulfonamide core and PABA, the bacterial enzyme dihydropteroate synthetase is unable to distinguish between the two molecules. nih.gov When the sulfonamide drug is present, it competitively binds to the enzyme's active site, preventing the incorporation of PABA. nih.gov This inhibition blocks the synthesis of dihydrofolic acid, a vital intermediate. The disruption of this pathway leads to a deficiency in tetrahydrofolate, a coenzyme necessary for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids. nih.gov Consequently, bacterial DNA synthesis and cell division are halted, leading to a bacteriostatic effect. nih.govajchem-b.com

Role of the Sulfonamide Moiety in Bioactivity

The sulfonamide functional group (-SO₂NH₂ or a substituted variant) is the key pharmacophore responsible for the wide spectrum of biological activities exhibited by this class of compounds. nih.govnih.gov This moiety is a cornerstone in the development of numerous therapeutic agents. researchgate.netajchem-b.com

The bioactivity of the sulfonamide group stems from its specific chemical structure, which allows it to mimic PABA, leading to its classic antibacterial action. nih.gov However, its utility extends far beyond this initial application. The sulfonamide moiety is integral to drugs with a vast array of pharmacological functions. ajchem-b.comnih.gov The nitrogen atom of the sulfonamide group and the oxygen atoms of the sulfonyl group can participate in hydrogen bonding and coordination with metal ions, which can be crucial for binding to enzyme active sites or other biological targets. nih.gov For instance, the coordination of sulfonamides with ruthenium(III) ions has been shown to enhance their antibacterial properties. nih.gov The versatility of the sulfonamide moiety allows for chemical modifications that can fine-tune the compound's activity towards different targets, leading to a broad range of therapeutic applications. ajchem-b.comresearchgate.net

| Biological Activity | Mechanism/Target |

|---|---|

| Antibacterial | Inhibition of dihydropteroate synthetase nih.govajchem-b.com |

| Anticancer | Inhibition of carbonic anhydrase, among others researchgate.netajchem-b.com |

| Anticonvulsant | Various mechanisms including enzyme inhibition ajchem-b.com |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase-2 nih.gov |

| Antiviral | Various mechanisms of action researchgate.net |

| Diuretic | Inhibition of carbonic anhydrase ajchem-b.com |

| Hypoglycemic | Modulation of pathways involved in blood sugar control ajchem-b.comresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The nature and placement of substituents on the (4-Bromophenyl)methanesulfonamide scaffold are determinant factors for its biological activity. Strategic modifications can dramatically enhance potency and selectivity for specific targets.

Bromine Atom Positioning and Electronic Effects

The bromine atom at the para-position of the phenyl ring is a key feature influencing the molecule's properties. In drug design, the introduction of a bromine atom is a strategic move to enhance therapeutic activity. mdpi.com This is partly due to bromine's ability to form halogen bonds, which are specific non-covalent interactions that can improve drug-target binding affinity. mdpi.com The replacement of a chlorine atom with the more lipophilic bromine atom, for instance, has been a targeted modification in the synthesis of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives to enhance biological effects. mdpi.com

The position of substituents on the benzenesulfonamide (B165840) ring is crucial. Studies on metallo-β-lactamase inhibitors have shown that meta-substituted benzenesulfonamides exhibit significantly higher inhibitory potency compared to their ortho- and para-substituted counterparts. nih.gov For one series of inhibitors, the IC₅₀ values for meta-substituted compounds were less than 1 μM, an order of magnitude more potent than the para-substituted analogs (IC₅₀ = 2.7–9.3 μM). nih.gov In another example targeting human carbonic anhydrases (hCAs), a benzenesulfonamide featuring a 4-bromo-2-hydroxyphenyl substitution was identified as the most potent inhibitor for the hCA II isoform, with an inhibition constant (Kᵢ) of 7.2 nM. nih.gov This highlights that while the 4-bromo substitution is a foundational element, its effectiveness is heavily modulated by other substituents on the ring.

A substructure search of compounds sharing the 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold revealed a wide range of minimal inhibitory concentration (MIC) values, from 2.5 up to 1024 μg/mL, against various bacterial strains. mdpi.com This wide variance underscores that the biological activity is not solely dependent on the bromophenylsulfone core but is significantly influenced by the nature of the other molecular R groups. mdpi.com

Influence of Aromatic Ring Substitutions

Beyond the bromine atom, other substitutions on the aromatic ring play a pivotal role in tuning the biological activity and selectivity of benzenesulfonamides. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the interaction of the compound with its biological target. Increased antibacterial activity has been observed in sulfonamide derivatives upon substitution with electron-withdrawing groups, such as a nitro group. nih.gov

In the context of carbonic anhydrase inhibitors, substitutions on the benzene (B151609) ring tailor the isoform selectivity. For example, while the aforementioned 4-bromo-2-hydroxyphenyl derivative was most potent against hCA II, a derivative with a 4-fluoro substitution was the most potent inhibitor against the hCA I isoform (Kᵢ = 24.6 nM). nih.gov Similarly, derivatives with fluoro substitutions at the ortho- or para-positions were effective inhibitors of the tumor-associated hCA IX isoform. nih.gov This demonstrates that specific substitutions can direct the compound to selectively inhibit one enzyme isoform over others. Research on metallo-β-lactamase inhibitors consistently found that placing various substituents at the meta-position of the phenyl ring led to a more significant improvement in inhibitory activity compared to placing the same substituents at the ortho- or para-positions. nih.gov

Effects of Alkyl Chain Length and Branching

The introduction of alkyl groups, and variations in their length and branching, can significantly affect the bioactivity of sulfonamide derivatives. These groups primarily influence the compound's lipophilicity and steric profile, which are critical for transport and binding to target sites. In a series of benzenesulfonamide derivatives designed as carbonic anhydrase inhibitors, the nature of the alkyl substituent on a tail portion of the molecule was shown to influence inhibitory activity and isoform selectivity. tandfonline.comresearchgate.net For example, in one study, an isopropyl-substituted amide derivative was found to be a highly active compound. researchgate.net

Modifications of the Methanesulfonamide (B31651) Group and its Bioactivity Implications

The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group in many inhibitors targeting metalloenzymes like carbonic anhydrase. researchgate.netijpsonline.com Modifications to this group, particularly N-substitutions, can profoundly impact potency and selectivity.

Replacing one of the hydrogen atoms of the primary sulfonamide can lead to derivatives with weaker potency but potentially greater isoform selectivity. nih.gov X-ray crystallography studies have shown that N-substituted sulfonamides, such as N-hydroxy and N-nitro derivatives, can still bind to the zinc ion in an enzyme's active site. nih.gov However, this N-substitution introduces steric hindrance that can alter the binding orientation of the entire molecule. For instance, the N-nitro substitution forces the benzene ring to rotate by approximately 100 degrees within the active site compared to the unsubstituted parent compound, leading to a loss of key hydrophobic interactions. nih.gov

In a series of novel sulfonamide derivatives designed as BRD4 inhibitors for acute myeloid leukemia, modifications to the sulfonamide moiety were part of the lead optimization process that resulted in compounds with potent inhibitory activity. nih.gov The acidity of the remaining hydrogen on the sulfonamide nitrogen is also a key factor; substitution on the N¹ position of the sulfonamide generally increases acidity and can dramatically enhance potency. ijpsonline.com

Comparison with Structurally Analogous Sulfonamides and Sulfamides

This compound belongs to the broad class of sulfonamides, which are organosulfur compounds containing a -SO₂NH₂ or substituted sulfonamide group. nih.gov This class includes a wide range of drugs with antibacterial, anti-inflammatory, and diuretic properties. ijpsonline.comresearchgate.net The activity of these compounds often relies on the sulfonamide moiety acting as a structural mimic of p-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria, or as a zinc-binding group in enzyme inhibitors. nih.govijpsonline.com

A direct comparison between the sulfamate (B1201201) (-O-SO₂NH₂) and sulfamide (B24259) (-NH-SO₂NH₂) functional groups as inhibitors of carbonic anhydrase-II has been conducted. nih.gov Using topiramate (B1683207) and its analogs as a platform, studies showed that sulfamate compounds were markedly more potent inhibitors than their corresponding sulfamide counterparts. nih.gov This suggests that the sulfamide moiety is not as suitable for achieving potent carbonic anhydrase inhibition, likely due to differences in how they interact with the enzyme's active site. nih.gov

Electronic and Steric Effects in SAR Analysis

The biological activity of this compound and its analogs is governed by a complex interplay of electronic and steric effects. Electronic effects refer to the influence of a substituent on the electron distribution of the molecule, affecting its polarity, acidity, and ability to form bonds. Steric effects relate to the size and shape of the molecule, which determine how it fits into a biological target's binding site.

Rational drug design for sulfonamide inhibitors often involves adding specific aryl or alkyl substituents that are chosen for their distinct electron density and steric hindrance properties. tandfonline.comresearchgate.net For instance, the design of carbonic anhydrase inhibitors involves a "tail approach," where different chemical groups are added to the main scaffold to interact with hydrophobic or hydrophilic pockets near the active site, thereby enhancing affinity and selectivity. nih.gov Structural studies have shown that active-site residues, particularly those lining hydrophobic pockets, dictate the binding position and affinity of inhibitors, while the tail groups modulate isoform specificity. nih.gov

In some cases, steric hindrance can prevent a compound from binding effectively. The presence of the amino acid residue Phe131 in the active site of carbonic anhydrase II, for example, can create steric clashes with certain inhibitor structures, an issue that is absent in other isoforms like CA XII. nih.govscispace.com Conversely, N-substitution on the sulfonamide group itself can introduce steric bulk that forces a conformational change in how the inhibitor binds, altering its interaction profile. nih.gov The goal of SAR studies is to optimize these electronic and steric factors to achieve the desired biological effect with high potency and selectivity.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules like (4-Bromophenyl)methanesulfonamide.

DFT calculations are typically employed to determine the optimized molecular geometry in the ground state. These theoretical structures can be validated by comparison with experimental data from techniques like X-ray crystallography researchgate.net. For related sulfonamide compounds, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to reproduce experimental structural parameters with high fidelity irjweb.com. Such studies on the electronic properties of molecules with bromination patterns have also been effectively performed using DFT irjweb.com. The optimized geometry serves as the foundation for subsequent calculations, including vibrational frequency analysis, and the prediction of electronic and reactivity parameters irjweb.comsemanticscholar.org.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF techniques provide a rigorous framework for studying molecular systems.

While computationally more demanding than DFT, ab initio methods are often used to obtain benchmark results or to study systems where standard DFT functionals may not be adequate. For instance, in the study of related methanesulfonamide (B31651) derivatives, both ab initio HF and DFT methods have been used concurrently to calculate properties like vibrational spectra and thermodynamic parameters, allowing for a comparative analysis of the results nih.gov. These methods are crucial for providing a deeper, theory-grounded understanding of a molecule's behavior nih.govmdpi.commdpi.com.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are described by frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron researchgate.netedu.krd. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability irjweb.comedu.krd.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO edu.krd.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is energetically easier to induce electronic transitions edu.krd.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's electronic properties irjweb.comedu.krd.

| Quantum Chemical Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Related to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netuni-muenchen.de. An MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values wolfram.com.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms researchgate.net. For this compound, these regions would be concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack researchgate.net. Positive regions are expected around the hydrogen atom attached to the sulfonamide nitrogen and the hydrogen atoms of the phenyl ring.

Green Regions: Represent areas of neutral or near-zero potential wolfram.com.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape and is instrumental in understanding hydrogen bonding and other non-covalent interactions researchgate.netmdpi.com.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It investigates charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs nih.gov.

Delocalization of lone pair (n) electron density from the oxygen and nitrogen atoms to the antibonding (σ) orbitals of adjacent bonds (e.g., n(O) → σ(S-N), n(N) → σ*(S-C)).

Interactions involving the π-system of the phenyl ring, such as delocalization from phenyl π orbitals into adjacent σ* orbitals (π(C-C) → σ*(N-S)).

These intramolecular charge transfer (ICT) events are crucial for understanding the molecule's electronic structure and stability nih.gov.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) Stabilization Energy (kcal/mol) |

|---|---|---|---|

| LP (O) | σ* (S-N) | Lone Pair → Antibonding Sigma | Moderate to High |

| LP (N) | σ* (S-O) | Lone Pair → Antibonding Sigma | Moderate |

| LP (N) | π* (Phenyl Ring) | Lone Pair → Antibonding Pi | Low to Moderate |

| π (Phenyl Ring) | σ* (N-S) | Pi → Antibonding Sigma | Low |

| σ (C-H) | σ* (C-C) | Sigma → Antibonding Sigma | Low |

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule as a function of temperature. By combining electronic energy calculations with statistical mechanics, parameters such as heat capacity (C), entropy (S), and enthalpy (H) can be determined nih.gov.

Studies on structurally related sulfonamides have shown that these thermodynamic functions generally increase with rising temperature researchgate.net. This is because higher temperatures lead to increased molecular vibrations, which in turn increases the population of accessible vibrational energy levels, contributing to higher heat capacity, entropy, and enthalpy researchgate.net. These theoretical predictions are valuable for understanding the behavior of the compound under different thermal conditions.

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 20.1 | 75.2 | 2.5 |

| 200 | 35.5 | 95.8 | 5.4 |

| 298.15 | 50.3 | 114.1 | 9.8 |

| 400 | 63.2 | 132.5 | 15.6 |

| 500 | 73.5 | 149.3 | 22.5 |

| 600 | 81.6 | 164.7 | 30.2 |

Molecular Modeling and Simulation

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time mdpi.comfrontiersin.org.

MD simulations model a system (e.g., a single molecule in a solvent or a ligand interacting with a protein) by treating atoms as spheres and bonds as springs. By solving Newton's equations of motion for this system, MD can generate a trajectory that describes the positions and velocities of all atoms over a period of time frontiersin.orgnih.gov.

For this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the sulfonamide linkage.

Study its solvation properties by simulating its behavior in different solvents.

Investigate its interactions with biological macromolecules, such as enzymes or receptors, to understand potential binding modes and dynamics mdpi.com.

Provide a dynamic context for quantitative structure-activity relationship (QSAR) models, which seek to correlate chemical structure with biological activity nih.govresearchgate.net.

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic behavior of a chemical system, offering insights that are often inaccessible to experimental methods alone mdpi.comresearchgate.net.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. This method is crucial for understanding how a molecule like this compound might interact with a specific enzyme or receptor. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different poses. The pose with the lowest energy score is considered the most likely binding mode.

In studies of related sulfonamide derivatives, molecular docking has been successfully employed to elucidate their binding mechanisms with various protein targets. For instance, docking analyses of benzenesulfonamide-based compounds have identified key interactions with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and α-amylase researchgate.net. Similarly, docking studies on other sulfonamides have revealed favorable hydrogen bond interactions with target proteins like penicillin-binding protein 2X (PBP-2X) and carbonic anhydrase nih.govrjb.ro. These studies show that the sulfonamide moiety frequently engages in hydrogen bonding with amino acid residues like Glycine, Valine, Arginine, Histidine, and Threonine in the active site nih.govrjb.ro. For this compound, docking could predict its binding affinity and the specific interactions, such as hydrogen bonds from the sulfonamide's N-H and S=O groups and potential halogen bonds from the bromo-phenyl ring, that stabilize the ligand-protein complex.

Table 1: Representative Molecular Docking Results for a Sulfonamide Derivative

| Parameter | Value | Description |

| Target Protein | Carbonic Anhydrase I | An enzyme commonly inhibited by sulfonamides researchgate.net. |

| Binding Energy (kcal/mol) | -9.04 | Indicates a strong and favorable binding interaction between the ligand and the protein researchgate.net. |

| Interacting Residues | HIS 160, THR 254, THR 255 | Amino acids in the active site forming key interactions with the ligand nih.gov. |

| Types of Interactions | Hydrogen Bonding, Hydrophobic | The primary forces stabilizing the ligand in the binding pocket nih.govbenthamdirect.com. |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the docked complex and the conformational changes that may occur upon binding mdpi.comnih.gov. This technique is essential for validating the results of molecular docking and understanding the flexibility of both the ligand and the protein.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position, indicating the structural stability of the complex over time. |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that are more mobile or rigid upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. A stable Rg value suggests the protein maintains its overall fold during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, assessing the stability of these key interactions. |

In Silico Prediction of Biological Activity

Prediction of Enzyme Inhibition Mechanisms

Computational methods are invaluable for predicting how compounds like this compound inhibit enzyme activity. By combining molecular docking and dynamics, researchers can build a detailed model of the inhibition mechanism at the molecular level. Sulfonamides are well-known inhibitors of several enzymes, and in silico studies can rapidly screen them against various targets researchgate.netnih.gov.

For example, studies on newly synthesized sulfonamide derivatives have used molecular docking to explore their inhibitory potential against carbonic anhydrase and urease nih.gov. These analyses revealed that the compounds bind within the enzyme's active site, forming hydrogen bonds with critical residues such as His-160, Thr-254, and Thr-255 in carbonic anhydrase nih.gov. This binding prevents the natural substrate from accessing the catalytic site, thereby inhibiting the enzyme. Similar computational approaches have been used to investigate sulfonamide derivatives as inhibitors of cholinesterases, where they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.gov.

Table 3: Common Enzyme Targets for Sulfonamide Derivatives and Key Interacting Residues

| Enzyme Target | Key Interacting Residues (Identified Computationally) | Reference |

| Carbonic Anhydrase | His-160, Thr-254, Thr-255 | nih.gov |

| Urease | Cys-321, His-322 | nih.gov |

| Acetylcholinesterase (AChE) | Trp-84, Tyr-334, Phe-330 | nih.gov |

| α-Glucosidase / α-Amylase | Asp-214, Glu-276, Asp-349 | researchgate.net |

| Penicillin-Binding Protein | Gly-664, Val-662, Arg-426 | rjb.ro |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities researchgate.net. A QSAR model can predict the activity of new, unsynthesized molecules, guiding the design of more potent derivatives.

To develop a QSAR model for a series of this compound analogs, researchers would first synthesize and test a set of related compounds for a specific biological activity (e.g., enzyme inhibition). Then, various molecular descriptors—numerical values that describe the physicochemical properties of the molecules—are calculated. These descriptors can be related to lipophilicity (LogP), electronic properties, or molecular shape and size nih.govnih.gov. Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed activity researchgate.net. Studies on aryl sulfonamide derivatives have successfully used QSAR to build predictive models for their inhibitory activity against targets like the Mcl-1 anti-apoptotic protein and various carbonic anhydrase isozymes benthamdirect.comnih.govqub.ac.uk. These models help identify which structural features are most important for activity.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Sulfonamides

| Descriptor Category | Examples | Description |

| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution and polarity of the molecule. |

| Steric / Shape | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing its fit in a binding site nih.gov. |

| Hydrophobicity | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and binding. |

| Topological | Connectivity Indices | Numerical representation of the molecular structure and branching. |

Prediction of Molecular Reactivity Descriptors

The chemical reactivity of a molecule can be predicted using quantum chemical calculations, most commonly Density Functional Theory (DFT). These calculations provide various electronic properties known as reactivity descriptors, which help in understanding a molecule's stability and how it might behave in a chemical reaction indexcopernicus.comdoaj.org.

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons indexcopernicus.commdpi.com. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity indexcopernicus.com. Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to provide a comprehensive picture of the molecule's reactivity profile indexcopernicus.comnih.govscielo.org.mx.

Table 5: Typical Quantum Chemical Reactivity Descriptors for a Sulfonamide Molecule

| Descriptor | Hypothetical Value | Interpretation |

| EHOMO (eV) | -5.932 | Higher energy indicates a better electron donor indexcopernicus.com. |

| ELUMO (eV) | -0.983 | Lower energy indicates a better electron acceptor indexcopernicus.com. |

| Energy Gap (ΔE) (eV) | 4.949 | A large gap suggests high kinetic stability and low chemical reactivity indexcopernicus.com. |

| Electronegativity (χ) (eV) | 3.458 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) (eV) | 2.475 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap indexcopernicus.com. |

| Electrophilicity Index (ω) (eV) | 2.415 | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. |

| (Values are illustrative, based on published data for similar sulfonamide compounds indexcopernicus.commdpi.com) |

Advanced Computational Techniques for Structural and Electronic Properties

Beyond reactivity, advanced computational methods like DFT and other ab initio techniques are used to perform in-depth analyses of the structural and electronic properties of molecules like this compound fapesp.br. These calculations provide a precise, three-dimensional model of the molecule's ground-state geometry, including bond lengths, bond angles, and torsion angles doaj.orgresearchgate.net.

Table 6: Calculable Properties and Corresponding Computational Methods

| Property | Computational Method(s) | Information Gained |

| Optimized Molecular Geometry | DFT, HF, MP2 | Provides precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation doaj.orgfapesp.br. |

| Vibrational Frequencies | DFT, HF | Predicts theoretical FT-IR and Raman spectra for structural validation doaj.orgresearchgate.net. |

| Molecular Electrostatic Potential (MEP) | DFT, HF | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions doaj.org. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, HF | Determines the electron-donating and accepting capabilities and overall reactivity mdpi.com. |

| Natural Bond Orbital (NBO) Analysis | DFT, HF | Analyzes charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding doaj.orgresearchgate.net. |

AIM (Atoms in Molecules) Analysis

Atoms in Molecules (AIM) theory, a powerful tool in quantum chemistry, is employed to analyze the electron density topology of this compound. This analysis helps in characterizing the nature of atomic interactions within the molecule. By identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, the covalent and non-covalent interactions can be quantified.

Key parameters derived from the AIM analysis of this compound would typically be presented in a table format, detailing the interactions between different atoms. For instance, the analysis would focus on the C-S, S-N, N-H, S=O, C-Br, and various C-C and C-H bonds. The values of electron density and its Laplacian at the BCPs indicate the strength and nature of these bonds. Positive values of the Laplacian suggest closed-shell interactions (ionic bonds, van der Waals forces, hydrogen bonds), while negative values indicate shared-shell interactions (covalent bonds).

ELF (Electron Localization Function) Analysis

The Electron Localization Function (ELF) analysis provides a visual and quantitative description of electron localization in the molecular space of this compound. This method is particularly useful for identifying regions of covalent bonding and lone pair electrons. The ELF is a scalar field whose values range from 0 to 1, where high values (approaching 1) correspond to a high degree of electron localization, characteristic of covalent bonds and lone pairs.

Three-dimensional representations of the ELF isosurfaces for this compound would reveal distinct basins of attraction. These basins correspond to the core electrons of the heavy atoms, the covalent bonds (e.g., C-S, S-N, C-C), and the lone pairs on the oxygen, nitrogen, and bromine atoms. The integration of the electron density within these basins provides the basin populations, offering a quantitative measure of the electrons involved in bonding and in lone pairs.

LOL (Localized Orbital Locator) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) analysis is another powerful tool to visualize and understand electron localization. LOL provides a clear distinction between bonding and lone pair regions and is particularly effective in highlighting areas of high kinetic energy density, which are indicative of covalent bonds.

For this compound, LOL contour plots and isosurfaces would map the electron localization in different parts of the molecule. High LOL values would be observed in the regions of the C-C, C-H, C-S, S-N, S=O, and C-Br bonds, as well as around the oxygen, nitrogen, and bromine atoms, corresponding to their lone pairs. This analysis complements the ELF findings and provides a comprehensive picture of the electronic structure.

Prediction of Nonlinear Optical (NLO) Properties